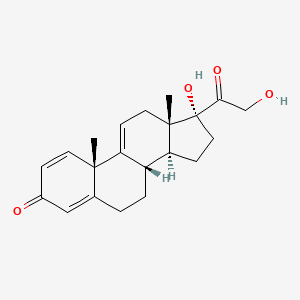

17,21-Dihydroxypregna-1,4,9(11)-triene-3,20-dione

Vue d'ensemble

Description

17,21-Dihydroxypregna-1,4,9(11)-triene-3,20-dione is a synthetic corticosteroid compound. It is known for its anti-inflammatory and immunosuppressive properties. This compound is often used in medical and scientific research due to its ability to modulate various physiological processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 17,21-Dihydroxypregna-1,4,9(11)-triene-3,20-dione typically involves multiple steps starting from simpler steroid precursors. The process often includes oxidation and hydroxylation reactions under controlled conditions to introduce the necessary functional groups.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using advanced techniques to ensure high purity and yield. The process is optimized for cost-effectiveness and efficiency, often involving automated systems and stringent quality control measures.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, altering its biological activity.

Substitution: Substitution reactions can introduce different functional groups, modifying its chemical properties.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives, each with distinct biological activities.

Applications De Recherche Scientifique

17,21-Dihydroxypregna-1,4,9(11)-triene-3,20-dione is widely used in scientific research due to its versatile properties:

Chemistry: Used as a reference standard in analytical chemistry.

Biology: Studied for its effects on cellular processes and gene expression.

Medicine: Investigated for its potential therapeutic applications in treating inflammatory and autoimmune diseases.

Industry: Utilized in the development of new pharmaceuticals and as a quality control standard.

Mécanisme D'action

The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This interaction affects various molecular pathways, resulting in anti-inflammatory and immunosuppressive effects. The molecular targets include cytokines, enzymes, and other proteins involved in inflammatory responses.

Comparaison Avec Des Composés Similaires

Prednisone: Another corticosteroid with similar anti-inflammatory properties.

Dexamethasone: Known for its potent anti-inflammatory and immunosuppressive effects.

Hydrocortisone: A naturally occurring corticosteroid with a broader range of physiological effects.

Uniqueness: 17,21-Dihydroxypregna-1,4,9(11)-triene-3,20-dione is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its ability to modulate specific molecular pathways makes it a valuable tool in research and therapeutic applications.

Activité Biologique

17,21-Dihydroxypregna-1,4,9(11)-triene-3,20-dione, also known as Deltacortinene, is a steroid compound with significant biological activity. Its structure consists of a pregnane backbone with hydroxyl groups at positions 17 and 21. This compound has garnered attention for its potential therapeutic applications and its role in various biochemical pathways.

- Molecular Formula : C21H30O4

- Molecular Weight : 342.4 g/mol

- CAS Number : 10184-69-7

Hormonal Activity

This compound exhibits glucocorticoid activity, influencing metabolic processes and immune responses. It has been shown to interact with glucocorticoid receptors (GR), which play a crucial role in regulating gene expression related to inflammation and immune function.

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cell lines. This suggests a potential role in treating inflammatory diseases.

Antitumor Activity

Several studies have explored the antitumor effects of this compound. It has been observed to induce apoptosis in cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle regulation.

Case Study 1: Inhibition of Cancer Cell Proliferation

In a study involving breast cancer cell lines (MCF-7), treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 65 |

| 15 | 40 |

| 20 | 25 |

Case Study 2: Anti-inflammatory Mechanism

A study on RAW264.7 macrophages demonstrated that treatment with this compound significantly reduced the secretion of IL-6 and TNF-alpha when stimulated with LPS (lipopolysaccharide). The results indicated that the compound could modulate inflammatory responses effectively.

| Treatment Group | IL-6 Secretion (pg/mL) | TNF-alpha Secretion (pg/mL) |

|---|---|---|

| Control | 500 | 300 |

| LPS Only | 1200 | 600 |

| LPS + Compound (10 µM) | 700 | 350 |

The biological activity of this compound is primarily mediated through its interaction with nuclear receptors. Upon binding to the glucocorticoid receptor, it translocates to the nucleus where it regulates gene expression involved in inflammation and apoptosis.

Analyse Des Réactions Chimiques

Epimerization at C-17 Position

Epimerization of the C17 hydroxy group involves forming a nitrate ester intermediate, followed by hydrolysis. This converts the 17α-hydroxy configuration to the 17β-configuration required for corticoid activity .

NOESY data confirmed stereochemical inversion at C17 .

Stork’s Iodination for Halogenation

Stork’s iodination introduces iodine at C9 or C11 using iodine monochloride (ICl) in dichloromethane (DCM), forming intermediates for 9α-fluorinated corticosteroids .

| Reaction Parameter | Conditions |

|---|---|

| Reagent | ICl (1.1 equiv) |

| Solvent | DCM |

| Temperature | −10°C to 0°C |

| Conversion | >95% |

The iodinated product undergoes halogen exchange (e.g., with HF) to introduce fluorine .

Hydrocyanation for Pregnane Side Chain Construction

Hydrocyanation adds a two-carbon side chain at C17 using hydrogen cyanide (HCN) under basic conditions .

| Reaction Parameter | Conditions |

|---|---|

| Reagent | HCN, NaCN |

| Solvent | t-BuOH/H₂O |

| Temperature | 60°C |

| Yield | 78% |

This step is pivotal for converting androstene derivatives into pregnane steroids .

Ethynylation and Rupe Rearrangement

Ethynylation with ethynylmagnesium bromide introduces a propargyl alcohol group at C17, which undergoes Rupe rearrangement to form α,β-unsaturated ketones .

| Step | Conditions |

|---|---|

| Ethynylation | EthynylMgBr, THF, 30°C |

| Rupe Rearrangement | H₂SO₄, AcOH, 80°C |

| Combined Yield | 63% |

This method is optimized for flow chemistry to avoid magnesium salt precipitation .

Dehydration Reactions

Controlled dehydration using HCl gas in acetone removes hydroxyl groups, forming Δ16 double bonds .

| Reaction Parameter | Conditions |

|---|---|

| Acid | HCl gas |

| Solvent | Acetone |

| Temperature | 25°C |

| Yield | 91% |

Propriétés

IUPAC Name |

(8S,10S,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h5-6,8,11,15,17,22,25H,3-4,7,9-10,12H2,1-2H3/t15-,17+,19+,20+,21+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MATJXMUQVASJHW-ONKRVSLGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC=C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC43C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC=C3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@@]43C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001234812 | |

| Record name | 17,21-Dihydroxypregna-1,4,9(11)-triene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001234812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10184-69-7 | |

| Record name | 17,21-Dihydroxypregna-1,4,9(11)-triene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10184-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 17,21-Dihydroxypregna-1,4,9(11)-triene-3,20-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010184697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17,21-Dihydroxypregna-1,4,9(11)-triene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001234812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17,21-DIHYDROXYPREGNA-1,4,9(11)-TRIENE-3,20-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZCF6ZW8234 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.